1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea
Overview
Description
1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea, also known as TDZD-8, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TDZD-8 has shown promising results in various preclinical studies, making it a potential candidate for further development as a drug.
Mechanism of Action
1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea inhibits GSK-3β by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, leading to a cascade of downstream effects. This compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. It also inhibits the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. This compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the NF-κB pathway. It has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has been shown to have neuroprotective effects by reducing oxidative stress and inhibiting the accumulation of amyloid-β peptides in Alzheimer's disease models. This compound has been shown to improve insulin sensitivity and glucose metabolism in diabetic models.
Advantages and Limitations for Lab Experiments
1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in various preclinical models and has shown promising results. However, this compound also has some limitations. It has low solubility in water, which can limit its bioavailability in vivo. It also has low selectivity for GSK-3β, which can lead to off-target effects.
Future Directions
There are several future directions for 1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea research. One direction is to improve the bioavailability of this compound by developing new formulations or prodrugs. Another direction is to improve the selectivity of this compound for GSK-3β by developing new analogs or derivatives. This compound could also be used as a tool compound to study the role of GSK-3β in various diseases. Finally, this compound could be further developed as a drug candidate for various diseases such as cancer, Alzheimer's disease, and diabetes.
Scientific Research Applications
1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit glycogen synthase kinase-3β (GSK-3β), a serine/threonine protein kinase that plays a key role in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in various preclinical studies.
properties
IUPAC Name |
1-benzyl-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-14-8-9-16(21-10-5-11-25(21,23)24)12-17(14)20-18(22)19-13-15-6-3-2-4-7-15/h2-4,6-9,12H,5,10-11,13H2,1H3,(H2,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVWIJFCMOUWST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.